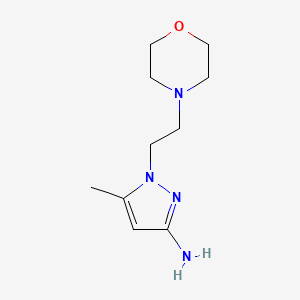
5-Methyl-1-(2-morpholinoethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-(morpholin-4-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted derivatives where the morpholine moiety is replaced by other functional groups.
Scientific Research Applications
5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-morpholin-4-ylethyl)-1H-pyrazol-3-amine: Similar structure but lacks the methyl group.
5-methyl-1H-pyrazol-3-amine: Similar structure but lacks the morpholine moiety.
2-(morpholin-4-yl)ethylamine: Contains the morpholine moiety but lacks the pyrazole ring.
Uniqueness
5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both the methyl group and the morpholine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
5-methyl-1-(2-morpholin-4-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4O/c1-9-8-10(11)12-14(9)3-2-13-4-6-15-7-5-13/h8H,2-7H2,1H3,(H2,11,12) |
InChI Key |
YTHIGGDGBZWAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCN2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















